2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine
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Overview
Description
2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a boronic ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Dihydropyrazine derivatives
Substitution: Various substituted pyrazine derivatives depending on the coupling partner.
Scientific Research Applications
2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies. The piperidine and pyrazine rings contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-piperidinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- 1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone
Uniqueness
2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine is unique due to its specific substitution pattern on the pyrazine ring and the presence of the boronic ester group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
1309981-53-0 |
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Molecular Formula |
C15H24BN3O2 |
Molecular Weight |
289.18 g/mol |
IUPAC Name |
2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-11-13(18-12)19-8-6-5-7-9-19/h10-11H,5-9H2,1-4H3 |
InChI Key |
MJUXFYGLBRVQLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCCCC3 |
Origin of Product |
United States |
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